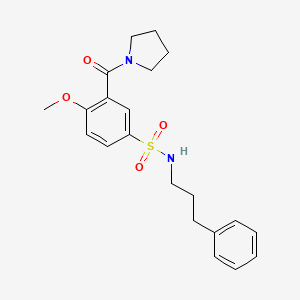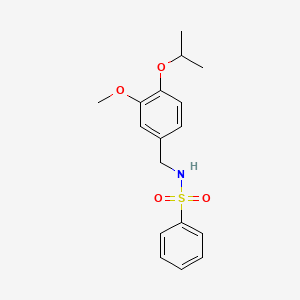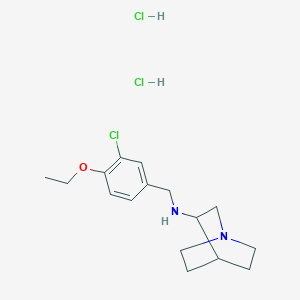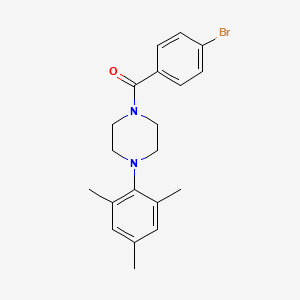
4-methoxy-N-(3-phenylpropyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
Descripción general
Descripción
4-methoxy-N-(3-phenylpropyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
4-methoxy-N-(3-phenylpropyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide acts as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. It has been shown to inhibit the activity of carbonic anhydrase II and IV isoforms, which are involved in the regulation of acid-base balance and fluid secretion. 4-methoxy-N-(3-phenylpropyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide also inhibits the activity of matrix metalloproteinases, enzymes that are involved in tissue remodeling and inflammation.
Biochemical and Physiological Effects:
4-methoxy-N-(3-phenylpropyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 4-methoxy-N-(3-phenylpropyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide also reduces the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. 4-methoxy-N-(3-phenylpropyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-(3-phenylpropyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has several advantages for lab experiments, including its high solubility in water and its stability under physiological conditions. However, its low yield during synthesis and high cost can limit its use in large-scale experiments. Additionally, 4-methoxy-N-(3-phenylpropyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide may have off-target effects due to its inhibition of carbonic anhydrase, which may affect other physiological processes.
Direcciones Futuras
4-methoxy-N-(3-phenylpropyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has shown promising results in various fields of research, and there are several future directions for its use. One potential application is in the treatment of neurodegenerative diseases, where 4-methoxy-N-(3-phenylpropyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide's ability to inhibit matrix metalloproteinases may help prevent neuroinflammation and neuronal damage. Additionally, 4-methoxy-N-(3-phenylpropyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide's anti-tumor properties may make it a potential candidate for cancer treatment. Further research is needed to explore these potential applications and to optimize the synthesis and formulation of 4-methoxy-N-(3-phenylpropyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide for clinical use.
Conclusion:
In conclusion, 4-methoxy-N-(3-phenylpropyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is a sulfonamide derivative that has gained significant attention in the scientific research community due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. 4-methoxy-N-(3-phenylpropyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has shown promising results in various fields of research, and there are several future directions for its use. Further research is needed to explore these potential applications and to optimize the synthesis and formulation of 4-methoxy-N-(3-phenylpropyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide for clinical use.
Aplicaciones Científicas De Investigación
4-methoxy-N-(3-phenylpropyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 4-methoxy-N-(3-phenylpropyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-methoxy-N-(3-phenylpropyl)-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-27-20-12-11-18(16-19(20)21(24)23-14-5-6-15-23)28(25,26)22-13-7-10-17-8-3-2-4-9-17/h2-4,8-9,11-12,16,22H,5-7,10,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTHLNIZPFNATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CC=CC=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B4646188.png)
![methyl 1-ethyl-4-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-1H-pyrazole-3-carboxylate](/img/structure/B4646210.png)

![2-(3-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4646218.png)
![2-mercapto-5-methyl-4-oxo-3-[(4-propoxybenzoyl)amino]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4646232.png)

![2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4646246.png)
![4-bromo-1-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B4646259.png)
![2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4646274.png)

![2-{4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4646293.png)
![1-[(4-hydroxyphenyl)diazenyl]-2-naphthol](/img/structure/B4646304.png)
![4-allyl-3-[(4-chloro-3-methylphenoxy)methyl]-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4646305.png)
![4-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)morpholine](/img/structure/B4646309.png)